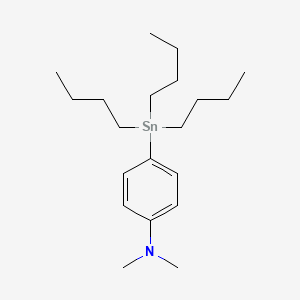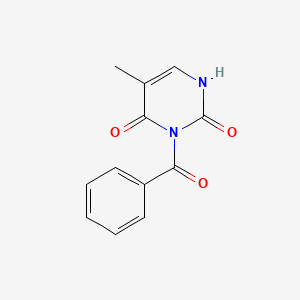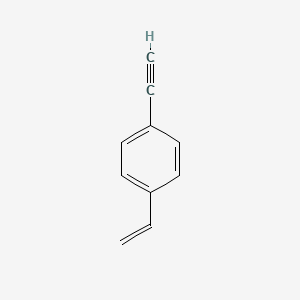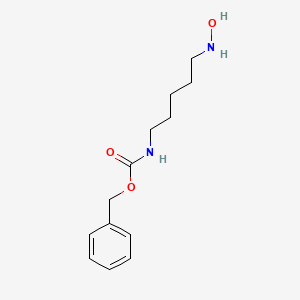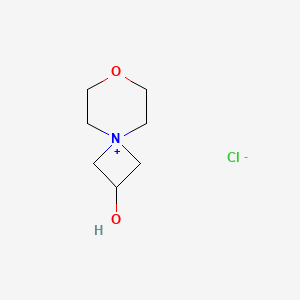
N-(b-Hydroxytrimethylen)morpholinium chloride
Overview
Description
N-(b-Hydroxytrimethylen)morpholinium chloride: is a chemical compound with the molecular formula C7H14NO2.Cl and a molecular weight of 179.646 g/mol It is known for its unique structure, which includes a morpholinium ring substituted with a hydroxytrimethylen group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(b-Hydroxytrimethylen)morpholinium chloride typically involves the reaction of morpholine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(b-Hydroxytrimethylen)morpholinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: N-(b-Hydroxytrimethylen)morpholinium chloride is used as a reagent in organic synthesis, particularly in the preparation of various morpholine derivatives .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(b-Hydroxytrimethylen)morpholinium chloride involves its interaction with specific molecular targets. The hydroxytrimethylen group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Morpholine: A related compound with a similar ring structure but lacking the hydroxytrimethylen group.
N-Methylmorpholine: Another derivative of morpholine with a methyl group substitution.
N-Ethylmorpholine: Similar to N-methylmorpholine but with an ethyl group substitution.
Uniqueness: N-(b-Hydroxytrimethylen)morpholinium chloride is unique due to the presence of the hydroxytrimethylen group, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives .
Properties
IUPAC Name |
7-oxa-4-azoniaspiro[3.5]nonan-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO2.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,9H,1-6H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGHIJMLUBUKKO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]12CC(C2)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466088 | |
| Record name | 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52900-07-9 | |
| Record name | 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
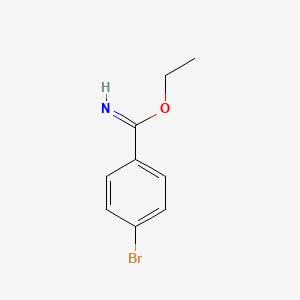
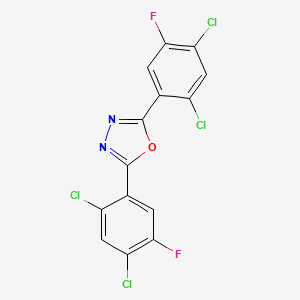
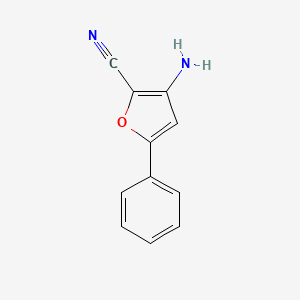

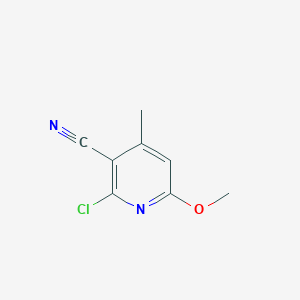
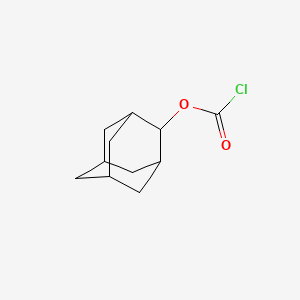
![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)
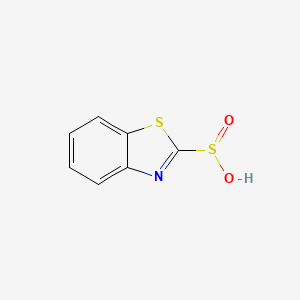
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)
![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)
